molecular formula C8H8N4O3 B12870330 Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B12870330
M. Wt: 208.17 g/mol
InChI Key: AIVBJNVJWGOSON-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that combines the structural features of both furan and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. The furan ring is known for its reactivity and biological properties, while the triazole ring is a common pharmacophore in many bioactive molecules.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C8H8N4O3/c9-8-10-6(11-12-8)7(13)15-4-5-2-1-3-14-5/h1-3H,4H2,(H3,9,10,11,12)

InChI Key

AIVBJNVJWGOSON-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)C2=NC(=NN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of furan-2-ylmethylamine with 3-amino-1H-1,2,4-triazole-5-carboxylic acid under appropriate conditions. One common method involves the esterification of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with furan-2-ylmethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan and triazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological receptors and enzymes. This interaction can inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but different substitution pattern on the triazole ring.

    Furan-2-ylmethyl 3-amino-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a triazole ring.

    Furan-2-ylmethyl 3-amino-1H-imidazole-5-carboxylate: Contains an imidazole ring instead of a triazole ring.

Uniqueness

Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the furan and triazole rings, which imparts distinct chemical and biological properties. The presence of both rings allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in medicinal chemistry .

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